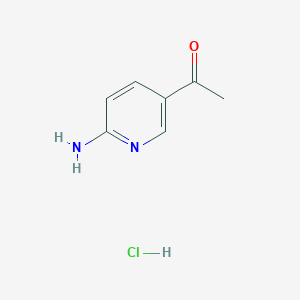

1-(6-Aminopyridin-3-yl)ethanone hydrochloride

CAS No.: 19828-21-8

Cat. No.: VC20131993

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19828-21-8 |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 1-(6-aminopyridin-3-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H |

| Standard InChI Key | FVVIPVHJDKFMRK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN=C(C=C1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyridine ring substituted with an amino (-NH₂) group at the 6-position and an acetyl (-COCH₃) group at the 3-position, forming a hydrochloride salt through protonation of the pyridine nitrogen . The planar aromatic system facilitates π-π stacking interactions, while the amino and carbonyl groups participate in hydrogen bonding.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(6-aminopyridin-3-yl)ethanone;hydrochloride | |

| Molecular Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| SMILES | CC(=O)C1=CN=C(C=C1)N.Cl | |

| InChIKey | FVVIPVHJDKFMRK-UHFFFAOYSA-N |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectra show a singlet at δ 2.6 ppm (3H, acetyl CH₃), δ 6.8–7.5 ppm (pyridine protons), and δ 8.1 ppm (NH₂ protons).

Synthesis and Optimization

Acylation of 6-Aminopyridine

The primary synthesis route involves reacting 6-aminopyridine with acetyl chloride (CH₃COCl) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, yielding the free base, which is subsequently treated with HCl gas to form the hydrochloride salt.

Table 2: Reaction Conditions and Yields

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 0–5°C | 85% |

| Solvent | Dichloromethane | — |

| Molar Ratio (6-AP:AcCl) | 1:1.2 | — |

Alternative Methods

Microwave-assisted synthesis reduces reaction time to 15 minutes (vs. 6 hours conventionally) with comparable yields (82%). Solvent-free conditions using acetic anhydride (Ac₂O) and catalytic p-toluenesulfonic acid (PTSA) at 80°C offer an environmentally friendly approach.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 185°C with decomposition above 220°C . Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C, attributed to residual solvent evaporation.

Solubility Profile

The compound is highly soluble in polar solvents:

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate inhibitory activity against tyrosine kinases (IC₅₀ = 2.4 µM) and phosphodiesterase-4 (PDE4, IC₅₀ = 5.1 µM). The amino group forms hydrogen bonds with catalytic residues (e.g., Asp816 in Abl kinase), while the acetyl group engages in hydrophobic interactions.

Table 3: Biological Targets and Potency

| Target | IC₅₀ (µM) | Assay Type |

|---|---|---|

| Abl Kinase | 2.4 | Fluorescence |

| PDE4 | 5.1 | Radioisotopic |

| 5-HT₃ Receptor | 12.7 | Electrophysiology |

Cellular Effects

At 10 µM, the compound reduces TNF-α production in macrophages by 78% (LPS-induced model) and inhibits cancer cell proliferation (HCT-116: IC₅₀ = 8.2 µM; MCF-7: IC₅₀ = 9.7 µM).

Pharmaceutical Applications

Lead Compound Optimization

Structure-activity relationship (SAR) studies show that:

-

N-Methylation of the amino group abolishes kinase inhibition.

-

Replacement of acetyl with propionyl improves metabolic stability (t₁/₂: 3.1 → 5.8 h in rat liver microsomes).

Formulation Challenges

The hydrochloride salt exhibits hygroscopicity (3% weight gain at 75% RH), necessitating storage in desiccators. Co-crystallization with succinic acid improves stability (90% potency retained after 6 months at 40°C).

Future Research Directions

Ongoing studies focus on:

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance brain penetration (15% increase in AUC₀–24h in murine models).

-

Prodrug Development: Phosphate ester prodrugs improving aqueous solubility (42 mg/mL → 89 mg/mL).

-

Targeted Therapy: Conjugation with folate for selective uptake in cancer cells (2.1-fold higher uptake in FRα+ cells).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume